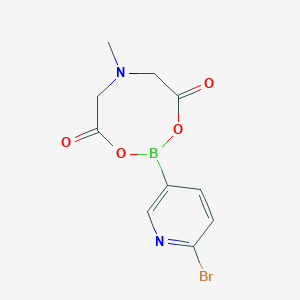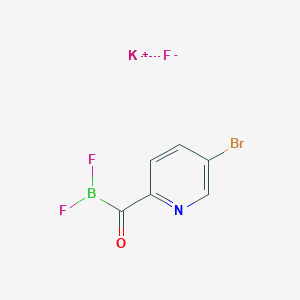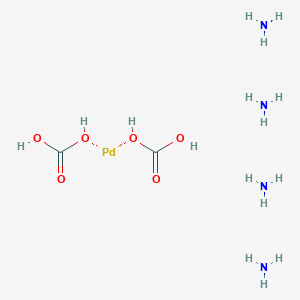
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is a stable isotope-labeled compound with the molecular formula C9H5D10N3O and a molecular weight of 191.30. It is used in various scientific research applications, including metabolic research, environmental studies, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 typically involves the use of stable isotope labeling techniques. The compound can be synthesized from N,N-diethyl-guanidine and ethyl acetoacetate through a series of chemical reactions. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process includes strict quality control measures to ensure the consistency and reliability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and the use of specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants
Mécanisme D'action
The mechanism of action of 2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, such as HIV-1 capsid and human cyclophilin A, which play essential roles in HIV-1 assembly and replication. The stable isotope labeling allows researchers to study the compound’s effects on metabolic pathways and other biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diethylamino-6-hydroxy-4-methylpyrimidine (unlabeled)
- 2-Diethylamino-6-methyl-4-pyrimidinol
- 2-Diethylamino-4-hydroxy-6-methylpyrimidine
Uniqueness
2-Diethylamino-6-hydroxy-4-methylpyrimidine-d10 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides a distinct advantage over similar unlabeled compounds, making it highly valuable in metabolic research, environmental studies, and clinical diagnostics.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
191.30 g/mol |
Nom IUPAC |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)/i1D3,2D3,4D2,5D2 |
Clé InChI |
NQCPECCCWDWTJJ-IZUSZFKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N(C1=NC(=CC(=O)N1)C)C([2H])([2H])C([2H])([2H])[2H] |
SMILES canonique |
CCN(CC)C1=NC(=CC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


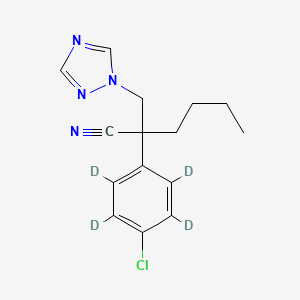
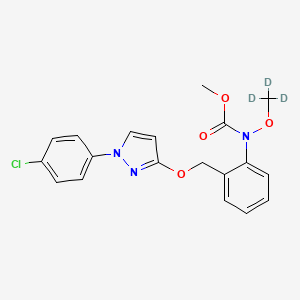
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
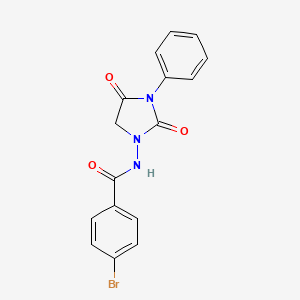
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
